molecular formula C11H14N2O4 B2565311 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 144835-24-5

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B2565311
CAS No.: 144835-24-5
M. Wt: 238.243
InChI Key: DAYCORUXQAZWHG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid (CAS: 25032-16-0) is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a urea-linked isopropyl (propan-2-yl) substituent at the 4-position.

Properties

IUPAC Name

2-hydroxy-4-(propan-2-ylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-8(10(15)16)9(14)5-7/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCORUXQAZWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzoic acid with isopropyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Hydroxy-4-Substituted-3-(Benzothiazolylazo) Benzoic Acid Derivatives

Structural Features : These compounds (–5) replace the urea group with an azo-linked benzothiazole ring. For example, 2-hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolylazo)benzoic acid contains a conjugated azo (-N=N-) bridge, enhancing planarity and UV-vis absorption properties.
Key Differences :

  • Electronic Effects: The azo group is strongly electron-withdrawing, lowering the pKa of the phenolic -OH (e.g., pKa₁ = 3.15–3.70 for carboxylic protons; pKa₂ = 8.20–9.85 for phenolic protons in these derivatives) compared to the urea group, which has moderate electron-withdrawing and hydrogen-bonding capabilities .
  • Synthesis : Diazotization and coupling reactions () are required, differing from urea-forming coupling strategies.
  • Applications : Azo derivatives are commonly used as dyes or ligands due to their colorimetric properties, whereas urea derivatives may prioritize bioactivity .

2-(4-Dimethylamino-2-Hydroxybenzoyl)benzoic Acid

Structural Features: This compound () substitutes the urea with a benzoyl group bearing dimethylamino and hydroxyl substituents. Key Differences:

  • Crystallography : Intermolecular O–H⋯O hydrogen bonds stabilize the structure, similar to urea derivatives, but the benzoyl group introduces greater steric bulk .
  • Applications : Serves as an intermediate in rhodamine dye synthesis, highlighting divergent utility from urea-based compounds .

2-({4-[(2,2-Dimethylpropanoyl)Amino]-3-Methylbenzoyl}Amino)benzoic Acid

Structural Features: This analog (CAS: 6081-05-6; ) replaces the urea with a branched acyl group (2,2-dimethylpropanoyl) and a methyl substituent. Key Differences:

  • Hydrogen Bonding: The amide group has fewer hydrogen-bond donors (HBD = 3 vs. urea’s HBD = 3) but greater hydrophobicity due to the branched acyl chain.
  • Physicochemical Properties : Higher logP (XLogP3 = 3.8) compared to urea derivatives, suggesting enhanced membrane permeability .

2-Chloro-5-[({(2E)-3-[4-(Propan-2-yl)Phenyl]Prop-2-enoyl}carbamothioyl)Amino]benzoic Acid

Structural Features : This compound (CAS: 433950-47-1; ) introduces a thioamide (-N-C=S) linkage and a chloro substituent.
Key Differences :

  • Molecular Weight : Higher mass (402.08 g/mol) and complexity (complexity = 574) due to the propan-2-ylphenyl and chloro groups .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight HBD/HBA logP (XLogP3) pKa (Carboxylic/Phenolic)
Target Compound (CAS: 25032-16-0) Not reported 3/4 Not reported Not reported
2-Hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolylazo)benzoic acid ~360 2/5 ~2.5 3.15/8.20
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid 301.31 2/5 ~1.8 Not reported
2-({4-[(2,2-Dimethylpropanoyl)Amino]...} (CAS: 6081-05-6) 354.16 3/4 3.8 Not reported
2-Chloro-5-[...]benzoic acid (CAS: 433950-47-1) 402.08 3/4 Not reported Not reported

Research Implications and Challenges

  • Electronic Tuning : The urea group in the target compound balances hydrogen bonding and moderate polarity, making it suitable for targeting biological receptors. Azo derivatives, with strong electron-withdrawing effects, may prioritize optical applications.
  • Synthetic Complexity : Urea derivatives require precise coupling conditions, while azo compounds demand controlled diazotization.
  • Data Gaps: Limited experimental data (e.g., pKa, solubility) for the target compound necessitate further characterization to validate comparisons.

Biological Activity

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid, also known by its CAS number 144835-24-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C11H14N2O4
  • Molecular Weight: 238.24 g/mol
  • IUPAC Name: 2-hydroxy-4-(propan-2-ylcarbamoylamino)benzoic acid

The biological activity of 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid is attributed to its structural features, particularly the hydroxyl and carbamoyl groups. These functional groups can form hydrogen bonds with various enzymes and receptors, influencing their activity. The benzoic acid moiety can interact with hydrophobic regions in proteins, modulating biochemical pathways involved in cellular processes.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl group in the structure is believed to contribute to its free radical scavenging ability.

Antiproliferative Effects

Studies have shown that 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid may inhibit the proliferation of certain cancer cell lines. For instance, it has been reported that compounds with similar structures exhibit IC50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil .

CompoundIC50 (µM)Cancer Cell Line
2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acidTBDTBD
Doxorubicin0.03MCF-7
5-Fluorouracil5.85Various

Enzyme Inhibition

The compound has also been studied for its potential in inhibiting specific enzymes related to cancer progression and other diseases. For example, it may act as an inhibitor of cathepsins B and L, which are involved in protein degradation pathways that are often dysregulated in cancer .

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the antiproliferative effects of benzoic acid derivatives on human cancer cell lines, indicating that modifications to the benzoic acid structure can enhance bioactivity . The study noted that compounds similar to 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid showed promising results against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanistic Insights : Research conducted on related compounds demonstrated that they could activate proteasomal pathways and autophagy, suggesting a mechanism for their anticancer effects. This is particularly relevant as these pathways are crucial for maintaining cellular homeostasis and regulating apoptosis .
  • Comparative Analyses : Comparative studies between this compound and other benzoic acid derivatives indicate that the presence of the carbamoyl group significantly enhances biological activity compared to simpler analogs like 2-hydroxybenzoic acid.

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